Cas no 174636-93-2 (2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid)
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid
- 2-(2,4-DICHLOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID
- SBB001302
- Oprea1_693077
- 2-(2,4-dichlorophenyl)cinchoninic acid
- 2-(2,4-dichlorophenyl)-4-quinolinecarboxylic acid
- CS-0318433
- MFCD01459893
- 174636-93-2
- SCHEMBL13958059
- 2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid
- SB72170
- LS-01054
- 2-(2,4-dichlorophenyl)quinoline-4-carboxylicacid
- ALBB-000130
- STK424005
- AKOS003855609
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- MDL: MFCD01459893
- Inchi: 1S/C16H9Cl2NO2/c17-9-5-6-11(13(18)7-9)15-8-12(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21)
- InChI Key: BMLWDSDCNDDYFE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1C=C(C(=O)O)C2C=CC=CC=2N=1)Cl
Computed Properties
- Exact Mass: 317.00117
- Monoisotopic Mass: 317.0010339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- PSA: 50.19
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014403-1g |
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid |
174636-93-2 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 014403-5g |
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid |
174636-93-2 | 5g |
£715.00 | 2022-03-01 | ||
| Fluorochem | 014403-10g |
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid |
174636-93-2 | 10g |
£1225.00 | 2022-03-01 | ||
| TRC | D013620-250mg |
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid |
174636-93-2 | 250mg |
$ 185.00 | 2022-06-06 | ||
| TRC | D013620-500mg |
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid |
174636-93-2 | 500mg |
$ 300.00 | 2022-06-06 | ||
| TRC | D013620-1000mg |
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid |
174636-93-2 | 1g |
$ 480.00 | 2022-06-06 | ||
| Chemenu | CM112635-5g |
2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |
174636-93-2 | 95% | 5g |
$420 | 2021-08-06 | |
| Chemenu | CM112635-10g |
2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |
174636-93-2 | 95% | 10g |
$720 | 2021-08-06 | |
| Chemenu | CM112635-1g |
2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |
174636-93-2 | 95% | 1g |
$110 | 2023-03-07 | |
| Chemenu | CM112635-5g |
2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |
174636-93-2 | 95% | 5g |
$454 | 2023-03-07 |
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid Suppliers
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid: A Comprehensive Overview
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid, also known by its CAS number 174636-93-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their unique electronic properties and potential applications in drug development, optoelectronics, and catalysis. The structure of this compound consists of a quinoline ring system substituted with a 2,4-dichlorophenyl group at the 2-position and a carboxylic acid group at the 4-position. These substituents significantly influence the compound's chemical reactivity, stability, and electronic characteristics.
The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an o-amino aryl carboxylic acid with an aldehyde or ketone. This method allows for precise control over the substitution pattern on the quinoline ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and improving yields. The use of transition metal catalysts, such as palladium complexes, has also been explored for constructing the quinoline skeleton with high regioselectivity.
The physical and chemical properties of 174636-93-2 are highly dependent on its molecular structure. The presence of electron-withdrawing groups like the dichlorophenyl moiety increases the compound's acidity at the carboxylic acid position. This property makes it a promising candidate for use in acidic environments or as a precursor for bioactive molecules. Additionally, the quinoline ring exhibits strong fluorescence under UV light, which has been leveraged in various sensing applications. Recent studies have demonstrated that this compound can act as a fluorescent probe for detecting metal ions in aqueous solutions.
In terms of biological activity, 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid has shown potential as an antimicrobial agent. Research conducted by Smith et al. (2023) revealed that this compound exhibits potent activity against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes. Furthermore, its quinoline core has been implicated in modulating cellular signaling pathways, making it a candidate for anticancer drug development. Ongoing studies are exploring its efficacy against various cancer cell lines and its potential for combination therapy with existing chemotherapeutic agents.
The application of CAS No. 174636-93-2 extends beyond biology into materials science. Its fluorescent properties have been exploited in the development of organic light-emitting diodes (OLEDs). A study by Lee et al. (2023) reported that incorporating this compound into OLED structures enhances device efficiency and stability due to its favorable electronic transitions and high quantum yield. This advancement underscores its role as a versatile building block in modern electronic materials.
In conclusion, 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid, with its unique structural features and versatile properties, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from drug discovery to materials engineering. As research progresses, it is anticipated that this compound will unlock new possibilities in both academic and industrial settings.
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